molecular formula C20H26N2O2S B2587839 3-(4-Butoxyphenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1396846-78-8

3-(4-Butoxyphenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2587839
CAS No.: 1396846-78-8
M. Wt: 358.5
InChI Key: OTYQVVYODZXLID-UHFFFAOYSA-N
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Description

3-(4-Butoxyphenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a butoxyphenyl group, a cyclopropyl group, and a thiophen-2-yl ethyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Butoxyphenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea typically involves the reaction of 4-butoxyaniline with cyclopropyl isocyanate and 2-(thiophen-2-yl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Preparation of 4-butoxyaniline: This can be synthesized by the alkylation of 4-aminophenol with butyl bromide in the presence of a base such as potassium carbonate.

    Formation of cyclopropyl isocyanate: Cyclopropylamine is reacted with phosgene or a phosgene substitute to produce cyclopropyl isocyanate.

    Coupling reaction: The 4-butoxyaniline is reacted with cyclopropyl isocyanate and 2-(thiophen-2-yl)ethylamine in an appropriate solvent, such as dichloromethane, under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Butoxyphenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

3-(4-Butoxyphenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea: Similar structure but with a methoxy group instead of a butoxy group.

    3-(4-Butoxyphenyl)-1-cyclopropyl-1-(2-(furan-2-yl)ethyl)urea: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

3-(4-Butoxyphenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea is unique due to the combination of its butoxyphenyl, cyclopropyl, and thiophen-2-yl ethyl groups. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-(4-Butoxyphenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H22N2O2SC_{17}H_{22}N_{2}O_{2}S. Its molecular weight is approximately 306.43 g/mol. The compound features a cyclopropyl group, a butoxyphenyl moiety, and a thiophenyl ethyl side chain, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that derivatives of urea compounds, including those similar to this compound, exhibit a range of biological activities, such as:

  • Antitumor Activity : Several studies have demonstrated that urea derivatives can inhibit tumor growth in various cancer cell lines. For instance, compounds with structural similarities have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 µM against different cancer types such as non-small cell lung cancer and breast cancer .
  • Antimicrobial Properties : Urea derivatives have also been evaluated for their antimicrobial effects. In vitro studies have shown that certain urea compounds exhibit significant antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Case Studies and Research Findings

  • Antitumor Activity Evaluation : A study synthesized various urea derivatives and assessed their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications in the urea structure could enhance antitumor potency. For example, one derivative displayed an IC50 value of 16.23 µM against U937 cells, demonstrating effective antiproliferative activity compared to standard treatments .
  • Mechanism of Action : The biological activity of urea derivatives often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, some compounds were found to inhibit GSK-3β activity by more than 57% at a concentration of 1 µM, indicating potential as therapeutic agents targeting this pathway .

Data Tables

Activity Type Compound Cell Line GI50/IC50 (µM) Reference
AntitumorUrea Derivative AEKVX (Lung Cancer)1.7
AntitumorUrea Derivative BOVCAR-4 (Ovarian)25.9
AntimicrobialUrea Derivative CStaphylococcus aureusMIC = 5
Enzyme InhibitionUrea Derivative DGSK-3βIC50 = 140

Properties

IUPAC Name

3-(4-butoxyphenyl)-1-cyclopropyl-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-2-3-14-24-18-10-6-16(7-11-18)21-20(23)22(17-8-9-17)13-12-19-5-4-15-25-19/h4-7,10-11,15,17H,2-3,8-9,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYQVVYODZXLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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